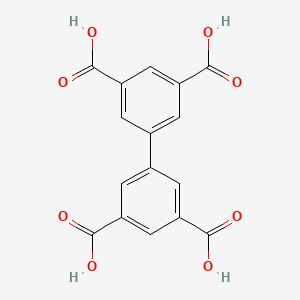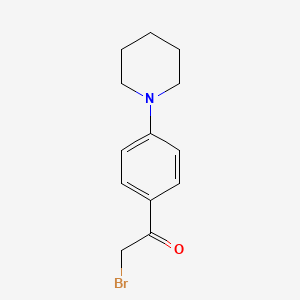
Ácido 2-(6-cloropiridin-2-il)acético
Descripción general
Descripción
2-(6-Chloropyridin-2-yl)acetic acid is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a chlorine atom at the 6th position of the pyridine ring and an acetic acid group at the 2nd position. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
Target of Action
The primary targets of 2-(6-Chloropyridin-2-yl)acetic acid are currently unknown . This compound is a relatively new chemical entity and research into its specific targets is ongoing.
Biochemical Pathways
The biochemical pathways affected by 2-(6-Chloropyridin-2-yl)acetic acid are currently unknown . As research progresses, we may gain a better understanding of the pathways this compound affects and their downstream effects.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the bioavailability of the compound, but more research is needed to confirm these predictions.
Result of Action
The molecular and cellular effects of 2-(6-Chloropyridin-2-yl)acetic acid’s action are currently unknown . As research progresses, we will gain a better understanding of these effects.
Análisis Bioquímico
Biochemical Properties
2-(6-Chloropyridin-2-yl)acetic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes, which can affect metabolic pathways and cellular processes. The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
2-(6-Chloropyridin-2-yl)acetic acid influences various types of cells and cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules.
Molecular Mechanism
The molecular mechanism of 2-(6-Chloropyridin-2-yl)acetic acid involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound can also affect gene expression by interacting with transcription factors or other regulatory proteins . These interactions can result in changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(6-Chloropyridin-2-yl)acetic acid can change over time. The stability and degradation of the compound can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its activity and effects . Long-term exposure to the compound can result in sustained changes in cellular function and metabolism.
Dosage Effects in Animal Models
The effects of 2-(6-Chloropyridin-2-yl)acetic acid vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Toxic or adverse effects may be observed at high doses, indicating a threshold effect . These studies help determine the safe and effective dosage range for the compound.
Metabolic Pathways
2-(6-Chloropyridin-2-yl)acetic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit enzymes involved in specific metabolic pathways, leading to changes in the levels of certain metabolites . These interactions can affect overall cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(6-Chloropyridin-2-yl)acetic acid within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, which influence its localization and accumulation within cells . These factors can affect the compound’s activity and function in different cellular compartments.
Subcellular Localization
2-(6-Chloropyridin-2-yl)acetic acid can localize to specific subcellular compartments, affecting its activity and function. Targeting signals or post-translational modifications may direct the compound to specific organelles or compartments within the cell . This localization can influence the compound’s interactions with biomolecules and its overall effects on cellular function.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyridin-2-yl)acetic acid typically involves the reaction of 6-chloropyridine with acetic acid. One common method is the acylation reaction, where 6-chloropyridine is treated with acetyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent unwanted side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound .
Industrial Production Methods
In industrial settings, the production of 2-(6-Chloropyridin-2-yl)acetic acid may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product. The reaction conditions, such as temperature, pressure, and flow rate, are carefully controlled to optimize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(6-Chloropyridin-2-yl)acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups into the pyridine ring, leading to a wide range of derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-(5-Chloropyridin-2-yl)acetic acid: Similar structure but with the chlorine atom at the 5th position.
2-(6-Bromopyridin-2-yl)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-(6-Chloropyridin-3-yl)acetic acid: Similar structure but with the acetic acid group at the 3rd position.
Uniqueness
2-(6-Chloropyridin-2-yl)acetic acid is unique due to the specific positioning of the chlorine atom and acetic acid group, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it valuable in various applications.
Propiedades
IUPAC Name |
2-(6-chloropyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-6-3-1-2-5(9-6)4-7(10)11/h1-3H,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIZNALVARXJBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590224 | |
| Record name | (6-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-14-1 | |
| Record name | (6-Chloropyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50590224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B1285337.png)
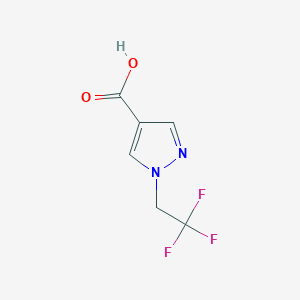
![2-{[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}ethanol](/img/structure/B1285341.png)
![[1-(Thiophen-2-yl)cyclohexyl]methanamine](/img/structure/B1285342.png)
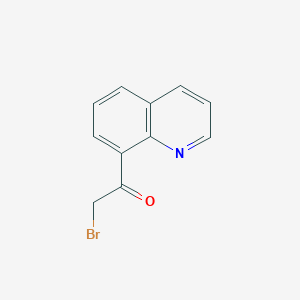
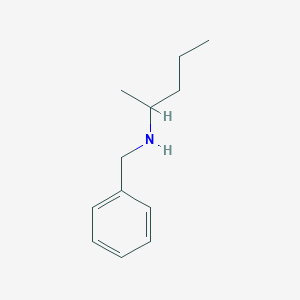
![4'-(Benzyloxy)[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1285354.png)





